

Cycostat (robenidine hydrochloride) chemical structure

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Compound of Interest

Compound Name: Cycostat

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An In-depth Technical Guide to the Core Chemical Structure of **Cycostat** (robenidine hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

Robenidine hydrochloride, commercially known as **Cycostat**, is a guanidine derivative utilized primarily as an anticoccidial agent in veterinary medicine.^[1] Its chemical structure is fundamental to its biological activity. The compound is chemically designated as 1,2-Bis[(4-chlorophenyl)methyleneamino]guanidine monohydrochloride or 2,2'-bis[(4-chlorophenyl)methylene]-carbonimidic dihydrazide, monohydrochloride.^{[2][3]}

Physicochemical Properties

The key physicochemical properties of robenidine hydrochloride are summarized in the table below. It typically presents as a white to yellow crystalline powder.^{[4][5]} It exhibits poor solubility in water but is soluble in certain organic solvents like dimethylsulfoxide (DMSO).^{[3][5]}

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ Cl ₂ N ₅ · HCl	[3][6]
Molecular Weight	370.66 g/mol	[4][7]
CAS Number	25875-50-7	[5][8]
Appearance	White to off-white or slightly yellow crystalline powder	[1][4][5]
Melting Point	252 - 254 °C	[4][5]
Solubility	Water: <1 mg/L; DMSO: ≥ 10 mg/mL; Dimethylformamide: 46 mg/L; Ethanol (95%): 6.3 mg/L	[3][5]
SMILES	<chem>ClC1=CC=C(C=C1)C=NNC(N=CC2=CC=C(C=C2)Cl)=N.Cl</chem>	[3][5]
InChI Key	LTWIBTYLSRDGHP-HCURTGQUSA-N	[5]

Chemical Structure Visualization

The chemical structure of robenidine hydrochloride is characterized by a central guanidine core symmetrically substituted with two (4-chlorobenzylidene)amino groups.

Caption: Chemical structure of robenidine hydrochloride.

Synthesis Pathway

The synthesis of robenidine hydrochloride is typically achieved through a condensation reaction. A common and efficient method involves the reaction of 1,3-diaminoguanidine hydrochloride with p-chlorobenzaldehyde.[9][10][11]

Experimental Protocol: Condensation Synthesis

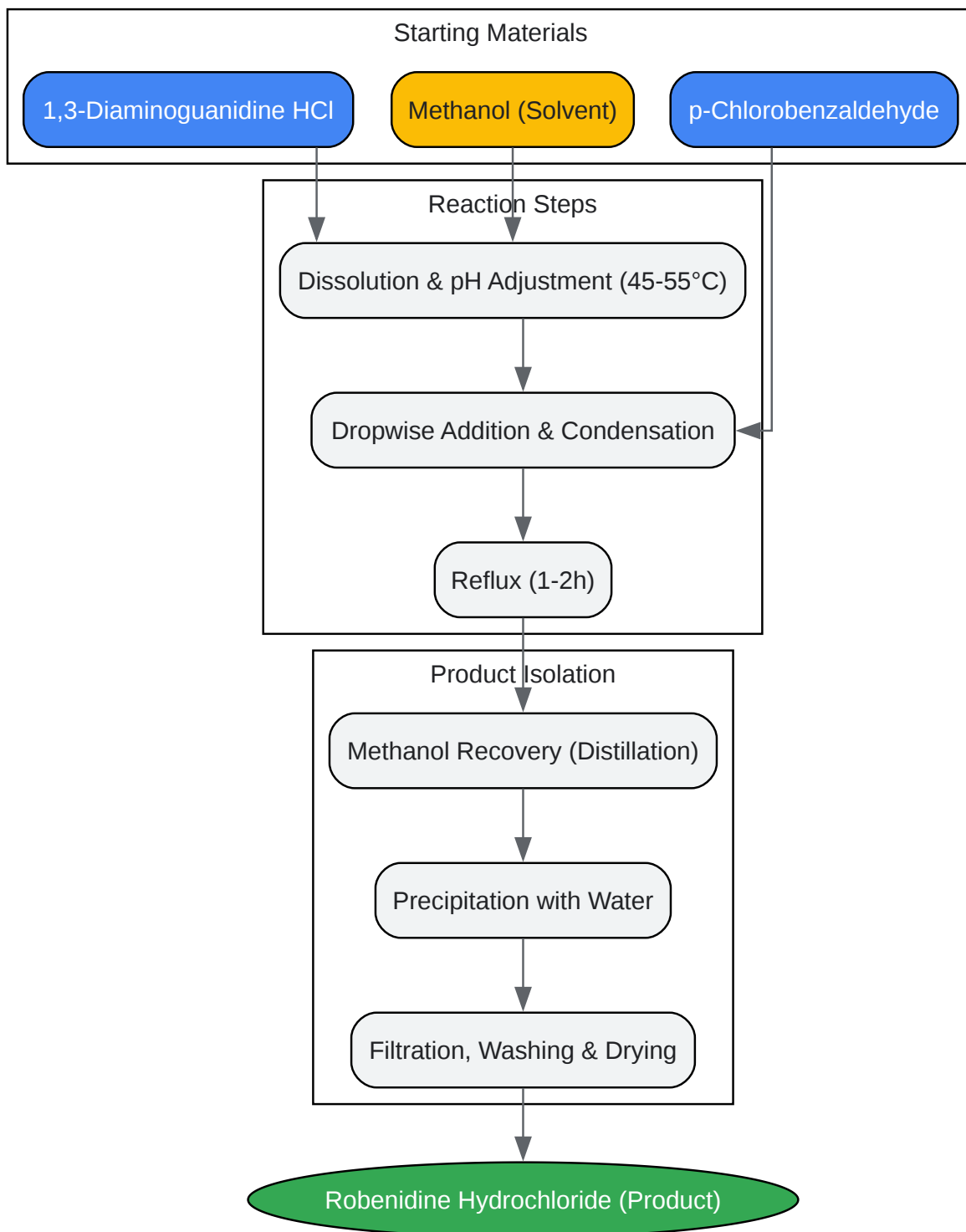
A representative laboratory-scale synthesis protocol is as follows:

- **Reactant Preparation:** 1,3-diaminoguanidine hydrochloride is dissolved in methanol in a reactor.
- **Temperature and pH Adjustment:** The mixture is heated to 45-55 °C until complete dissolution. The pH of the solution is then adjusted to 1.5-2 using hydrochloric acid in methanol.
- **Condensation:** A solution of p-chlorobenzaldehyde in methanol is added dropwise to the reaction mixture while maintaining the temperature at 45-55 °C and stirring.
- **Reflux:** After the addition is complete, the reaction is refluxed for 1-2 hours.
- **Product Isolation:** Methanol is recovered by distillation. Water is added to the residue to precipitate the product (beating).
- **Purification:** The solid product is collected by filtration, washed with water, and dried to yield robenidine hydrochloride.[9]

An alternative synthesis route begins with thiosemicarbazide, which undergoes methylation and hydrazinolysis to form N,N'-diaminoguanidine, followed by condensation with p-chlorobenzaldehyde.[5]

Synthesis Workflow

The following diagram illustrates the primary synthesis pathway from 1,3-diaminoguanidine hydrochloride.



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Caption: Synthesis workflow for robenidine hydrochloride.

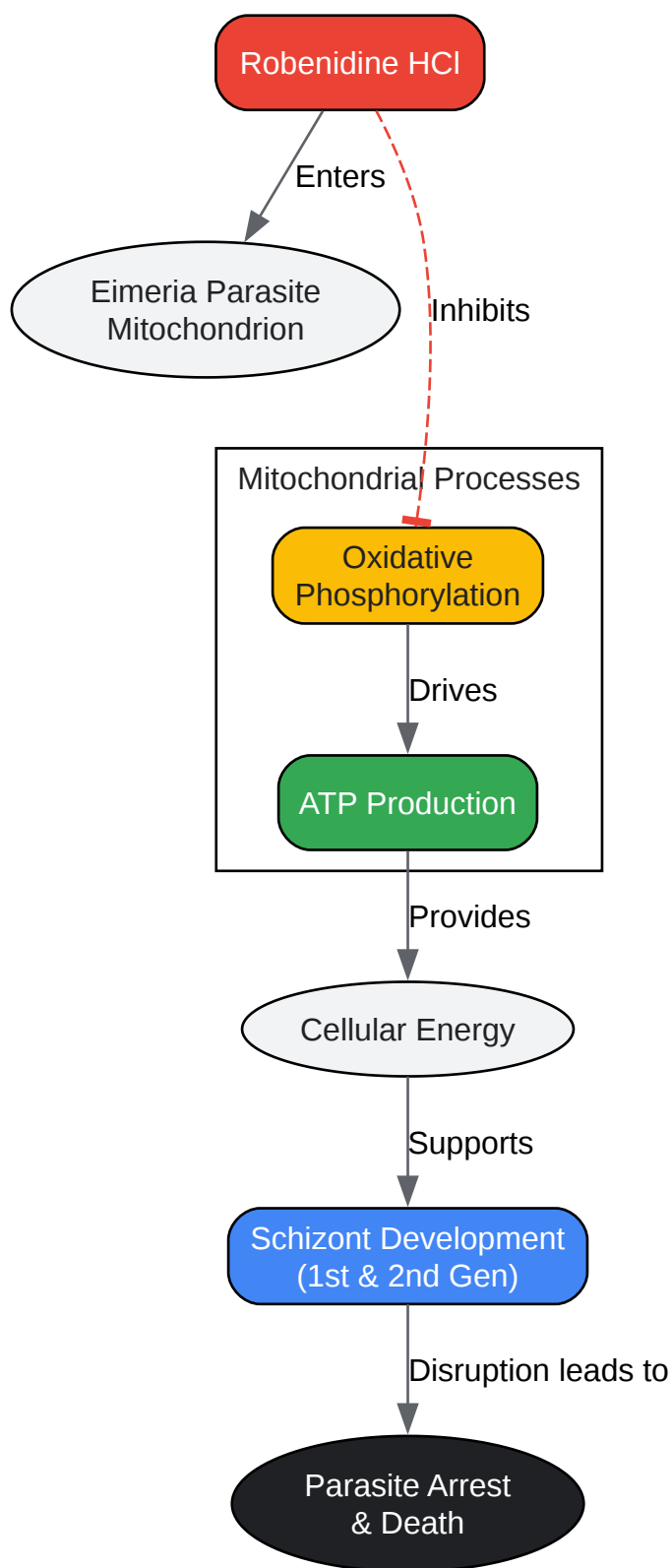
Mechanism of Action

Robenidine hydrochloride's anticoccidial activity stems from its ability to disrupt the life cycle of Eimeria protozoan parasites.^[12] Its mechanism is multifaceted, exhibiting both coccidiostatic and coccidiocidal effects at different stages of parasite development.^[5]

The primary mode of action is believed to be the inhibition of oxidative phosphorylation in the parasite's mitochondria, thereby interfering with its energy metabolism.^{[5][12]} This disruption of cellular respiration ultimately leads to the parasite's death. The drug's activity is most pronounced against the late first-generation and second-generation schizonts within the host's intestinal mucosa.^[5]

Proposed Signaling Pathway Disruption

The following diagram provides a high-level overview of the proposed mechanism of action.



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Caption: Proposed mechanism of robenidine's anticoccidial action.

Analytical Methodologies

Accurate quantification of robenidine hydrochloride in various matrices, such as animal feed and biological tissues, is crucial for regulatory compliance and research. High-performance liquid chromatography (HPLC) based methods are standard for this purpose.[\[13\]](#)[\[14\]](#)

Key Analytical Techniques

Technique	Description	Application	Source
HPLC with UV/Diode-Array Detection	A robust method for separating and quantifying robenidine from its precursors and degradation products in technical materials and feed premixes. [13] [14] [15]	Quality control of drug formulations and medicated feeds.	[13] [14]
LC-MS/MS	Liquid chromatography coupled with tandem mass spectrometry is the preferred regulatory method due to its high sensitivity and specificity. It can simultaneously determine robenidine and its major metabolites. [16] [17]	Residue analysis in animal tissues, plasma, and regulatory monitoring.	[16] [17]
HPLC with Fluorescence Detection	Involves pre-column derivatization (e.g., with dansyl chloride) to enhance detection sensitivity. [15]	Trace-level quantification in complex matrices.	[15]

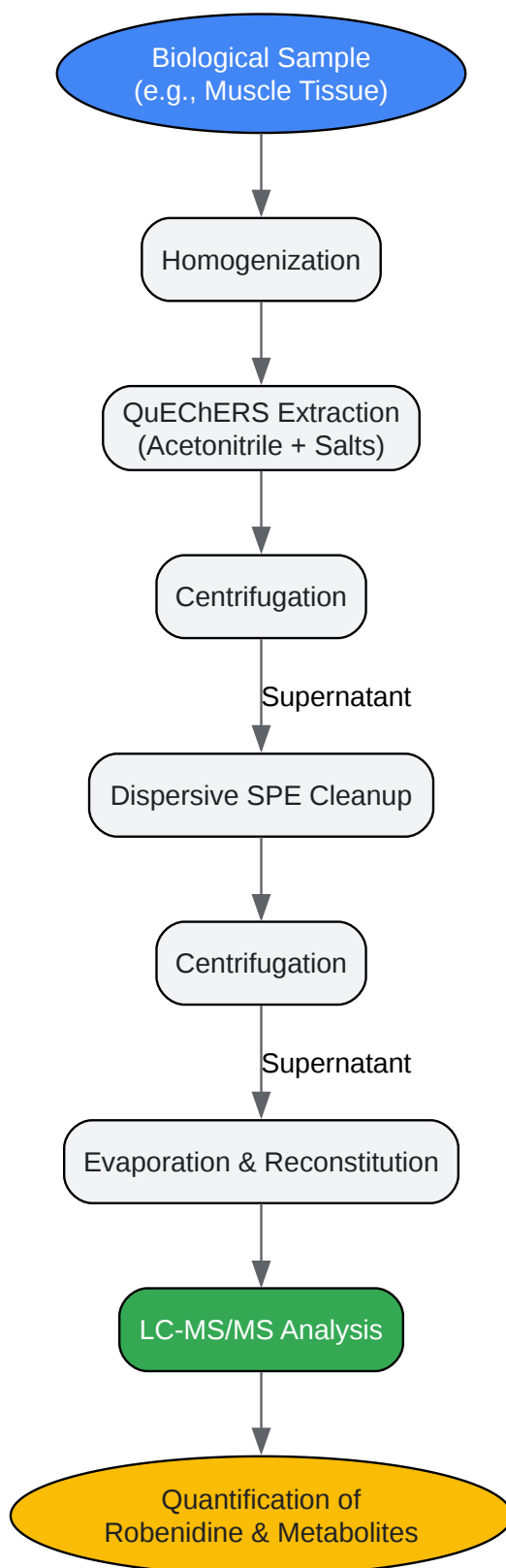
Experimental Protocol: LC-MS/MS for Tissue Analysis

A generalized protocol for the determination of robenidine and its metabolites in fish muscle, based on a validated method, is outlined below.[\[17\]](#)

- **Sample Homogenization:** A weighed muscle sample is homogenized.
- **Extraction (QuEChERS):** The homogenized sample undergoes an extraction and cleanup procedure, often a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This typically involves extraction with an organic solvent (e.g., acetonitrile) and partitioning with salts.
- **Centrifugation:** The sample is centrifuged to separate the organic layer containing the analytes.
- **Cleanup (d-SPE):** The supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove matrix interferences.
- **Solvent Evaporation and Reconstitution:** The cleaned extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
- **LC-MS/MS Analysis:** The final extract is injected into the LC-MS/MS system for separation and quantification.

Analytical Workflow Example

The following diagram illustrates a typical workflow for the analysis of robenidine in a biological matrix using LC-MS/MS.



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